4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid (BP-1-102) is a synthetic small molecule belonging to the salicylic acid-based class of compounds. [, , ] It has been primarily investigated in preclinical studies for its potential anti-cancer properties. [, , , , , , , , , , , , , , , , , ] BP-1-102 functions by directly interacting with proteins and modulating specific intracellular signaling pathways. [, , , , , , , , , , , , , , , , , ]
BP-1-102 is classified as a small-molecule inhibitor derived from a series of salicylic acid analogs designed to bind to the SH2 domain of STAT3. Its development was aimed at creating a compound with improved bioavailability and specificity for STAT3 inhibition compared to previous analogs. The compound has been evaluated in various preclinical studies, demonstrating efficacy in inhibiting tumor growth and modulating inflammatory responses .
The synthesis of BP-1-102 involves several key steps:
BP-1-102 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the STAT3 protein. The compound's structure includes:
These components contribute to its hydrophobic character, which is essential for binding affinity but also poses challenges regarding solubility in aqueous environments .
The molecular formula for BP-1-102 is CHFNO, reflecting its diverse functional groups that play critical roles in its biological activity.
BP-1-102 primarily functions by inhibiting the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation. This inhibition disrupts downstream signaling pathways, including those mediated by Janus kinase 2 (JAK2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
In vitro studies have demonstrated that treatment with BP-1-102 leads to:
These effects suggest that BP-1-102 not only inhibits tumor cell proliferation but also modulates inflammatory responses.
The mechanism by which BP-1-102 exerts its effects involves several key processes:
Preclinical studies have validated these mechanisms, demonstrating significant reductions in tumor growth and inflammation markers in animal models.
BP-1-102 exhibits several notable physical and chemical properties:
Data from various studies indicate that BP-1-102 has a melting point around 130°C and shows good stability when stored under recommended conditions .
BP-1-102 has potential applications across various fields:
STAT3 (Signal Transducer and Activator of Transcription 3) is a cytoplasmic transcription factor that regulates genes governing proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), angiogenesis (VEGF), and immune evasion. Unlike transient activation in normal cells, STAT3 exhibits persistent hyperactivation in >50% of solid and hematological malignancies, including breast cancer, non-small cell lung cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This constitutive activation correlates with advanced tumor stage, metastasis, and poor prognosis [3] [7] [8].
STAT3 drives oncogenesis through dual signaling paradigms:
In the tumor microenvironment (TME), STAT3 hyperactivation in immune cells and cancer-associated fibroblasts (CAFs) suppresses dendritic cell maturation, cytotoxic T-cell activity, and production of immunostimulatory cytokines (e.g., IL-12, IFN-γ). Concurrently, it upregulates immunosuppressive factors (e.g., IL-10, TGF-β, PD-L1), establishing an immunosuppressive niche [3] [7].
Table 1: STAT3-Driven Cancer Hallmarks and Associated Molecular Targets
Hallmark Process | STAT3-Regulated Genes/Factors | Pathological Impact |
---|---|---|
Proliferation/Survival | c-Myc, Cyclin D1, Bcl-xL, Survivin | Enhanced tumor growth and apoptosis resistance |
Angiogenesis | VEGF, HIF-1α | Increased tumor vascularization |
Immune Evasion | PD-L1, IL-10, TGF-β | Suppressed anti-tumor immunity |
Metabolism | HK2, PKM2 | Aerobic glycolysis (Warburg effect) |
Metastasis | MMPs, TWIST, KLF8 | Invasion and distant spread |
BP-1-102 (CAS 1334493-07-0) is an orally bioavailable, small-molecule STAT3 inhibitor with the chemical name 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid. Its molecular formula is C₂₉H₂₇F₅N₂O₆S, and it has a molecular weight of 626.59 g/mol [1] [4] [9].
Mechanism of Action:BP-1-102 binds the SH2 domain of STAT3 with high affinity (Kd = 504 nM), competitively inhibiting pTyr peptide interactions. This prevents STAT3 phosphorylation (IC₅₀ = 6.8 ± 0.8 μM), dimerization, and nuclear translocation [1] [9] [10]. The compound features three critical moieties:
Table 2: Key Physicochemical and Pharmacological Properties of BP-1-102
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 626.59 g/mol | Calculated [1] |
CAS Number | 1334493-07-0 | Chemical registry [1] |
Solubility | ≥33 mg/mL in DMSO | In vitro formulation [5] |
STAT3 Binding Affinity (Kd) | 504 nM | Surface plasmon resonance [1] [9] |
STAT3 DNA-Binding IC₅₀ | 6.8 µM | Electrophoretic mobility shift assay [1] [10] |
Specificity | No inhibition of Shc, Src, JAK1/2, Erk1/2, or Akt | Phosphoprotein arrays [1] [9] |
Downstream Effects:BP-1-102 suppresses transcription of STAT3 target genes, reducing expression of:
STAT3 was historically classified as "undruggable" due to the challenges in disrupting protein-protein interactions involving its SH2 domain. Early peptidomimetic inhibitors (e.g., ISS 610) lacked oral bioavailability and cellular permeability. The first-generation small-molecule inhibitor S3I-201 (2006) demonstrated STAT3 disruption in vitro but had low potency (IC₅₀ > 100 μM) and negligible in vivo efficacy [3] [6] [10].
BP-1-102 emerged from structure-based optimization of S3I-201. Key modifications included:
This redesign yielded a 15-fold increase in potency over S3I-201. BP-1-102’s oral bioavailability and tumor tissue accumulation were validated in xenograft models, where micromolar concentrations in tumors inhibited growth of breast and lung carcinomas [1] [8]. The therapeutic rationale for BP-1-102 includes:
Table 3: Preclinical Efficacy of BP-1-102 Across Cancer Models
Cancer Type | Cell Line/Model | Key Effects (Concentration/Dose) | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | ↓ Viability (IC₅₀ = 6.8 μM); ↓ Migration/Invasion | [2] [5] |
T-ALL | MOLT-4, CUTLL1 | ↓ Proliferation (IC₅₀ = 10–15 μM); ↑ Apoptosis; G0/G1 arrest | [8] |
Multiple Myeloma | OPM2, JJN3 | ↓ pY705-STAT3; ↓ c-Myc/Mcl-1; ↑ Apoptosis (IC₅₀ = 4.5–9.5 μM) | [10] |
Osteosarcoma | 143B, HOS | ↓ Migration (IC₅₀ = 4.17 μM); ↓ Invasion (IC₅₀ = 4.4 μM) | [2] [5] |
Colon Cancer | HCT-116 | ↓ Viability (IC₅₀ = 15.05 μM); ↓ STAT3/NF-κB crosstalk | [2] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7